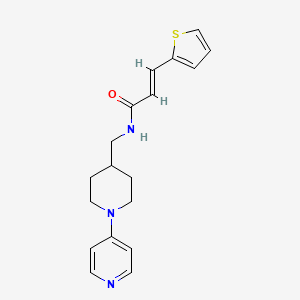

(E)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Descripción

This compound is an acrylamide derivative featuring a pyridin-4-yl-substituted piperidine moiety linked via a methylene bridge to the acrylamide nitrogen. The α,β-unsaturated carbonyl group is conjugated with a thiophen-2-yl substituent, adopting an (E)-configuration. The thiophene ring may enhance π-π stacking interactions in biological targets, while the acrylamide backbone allows for covalent or reversible binding, depending on substituents .

Propiedades

IUPAC Name |

(E)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c22-18(4-3-17-2-1-13-23-17)20-14-15-7-11-21(12-8-15)16-5-9-19-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,20,22)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTLXLAFOLYPNY-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a piperidine moiety, and a thiophene group. The structural formula can be represented as follows:

This structure is significant for its interaction with biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that compounds containing thiophene and piperidine structures often exhibit antimicrobial properties. For instance, similar derivatives have been tested against various pathogens, demonstrating significant inhibition of bacterial growth .

- Anticancer Properties : Compounds with similar structural features have been investigated for their anticancer effects. Studies suggest that they may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor. For example, related compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis—an important target in cancer therapy .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of compounds structurally similar to (E)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide found that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Compound C | 32 | Candida albicans |

These results indicate the potential of this class of compounds in developing new antimicrobial agents .

Anticancer Activity

In vitro studies on similar acrylamide derivatives have demonstrated their ability to inhibit cancer cell proliferation. The following table summarizes findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | HeLa | 15 | Induction of apoptosis |

| Study 2 | MCF-7 | 20 | Cell cycle arrest |

| Study 3 | A549 | 25 | Inhibition of PI3K/Akt pathway |

These findings suggest that the compound may act through multiple mechanisms to exert its anticancer effects .

Enzyme Inhibition Studies

The compound's ability to inhibit key enzymes has been assessed through various assays. For example, it was found to inhibit DHODH with an IC50 value comparable to established inhibitors:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| (E)-N... | 10 | Dihydroorotate dehydrogenase |

| Brequinar | 12 | Dihydroorotate dehydrogenase |

This inhibition profile suggests that (E)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide could be a valuable lead in drug development targeting metabolic pathways in diseases like cancer .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study on Anticancer Activity : A derivative with a similar backbone was tested in vivo in mice bearing tumor xenografts, showing a significant reduction in tumor size compared to controls.

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated improved outcomes when treated with a related compound, suggesting enhanced efficacy over standard treatments.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs vary in substituents on the acrylamide nitrogen, α/β positions, and heterocyclic systems. Below is a comparative analysis based on evidence:

Key Observations:

Substituent Effects on Bioactivity: Thiophene vs. Furan: Thiophen-2-yl (as in the target compound and DM497) provides stronger π-π interactions than furan (PAM-2), correlating with higher GABAA receptor efficacy .

Antibacterial Activity :

- Halogenated derivatives (e.g., 4-chlorophenyl in ) show enhanced antibacterial activity, but the target compound lacks halogens, suggesting its design prioritizes CNS targets over antimicrobial effects .

Covalent vs. Non-Covalent Binding: Unlike covalent Akt inhibitors (e.g., compound 13 in ), the target compound’s acrylamide may act reversibly, balancing potency and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.